5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL
Overview
Description
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. This specific compound is characterized by the presence of two methyl groups at positions 5 and 6, a trifluoromethyl group at position 2, and a hydroxyl group at position 4. The trifluoromethyl group imparts unique chemical properties, making this compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,4,6-trichloropyrimidine.
Substitution Reactions: The chlorine atoms at positions 2, 4, and 6 are sequentially substituted with the desired functional groups. For example, the trifluoromethyl group can be introduced using trifluoromethylation reagents like trifluoromethyl iodide in the presence of a base.
Hydroxylation: The hydroxyl group at position 4 can be introduced through a hydroxylation reaction using reagents like sodium hydroxide or other suitable bases.
Methylation: The methyl groups at positions 5 and 6 can be introduced using methylation reagents such as methyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 4 can be oxidized to form a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the trifluoromethyl group, using reducing agents like lithium aluminum hydride.
Substitution: The methyl and trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Methyl iodide, trifluoromethyl iodide, bases like potassium carbonate.
Major Products
Oxidation: Formation of a ketone at position 4.
Reduction: Formation of a reduced trifluoromethyl group.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.
Industry: Used in the development of materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound may affect signaling pathways related to cell growth, apoptosis, and metabolism. Its trifluoromethyl group can enhance its binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluoromethylpyrimidine: Lacks the hydroxyl and methyl groups, making it less versatile in certain reactions.
5,6-Dimethylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
4-Hydroxy-2-trifluoromethylpyrimidine: Lacks the methyl groups at positions 5 and 6, affecting its reactivity and applications.
Uniqueness
5,6-Dimethyl-2-trifluoromethyl-pyrimidin-4-OL is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The trifluoromethyl group enhances its stability and lipophilicity, while the hydroxyl and methyl groups provide sites for further chemical modifications.
Properties
IUPAC Name |
4,5-dimethyl-2-(trifluoromethyl)-1H-pyrimidin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-3-4(2)11-6(7(8,9)10)12-5(3)13/h1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJTCVDDPQWDCIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(NC1=O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372565 | |
Record name | 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
685542-44-3 | |
Record name | 5,6-Dimethyl-2-(trifluoromethyl)pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30372565 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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